molecular formula C13H16BrNO3 B592334 tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate CAS No. 719310-31-3

tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate

Cat. No.: B592334
CAS No.: 719310-31-3
M. Wt: 314.179
InChI Key: JOFHRALTEXLLIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate is a highly valuable protected intermediate in medicinal chemistry, primarily serving as a precursor for the synthesis of diverse 3,4-dihydro-2H-benzo[b][1,4]oxazine scaffolds. Its core utility lies in the strategic positioning of the bromine atom, which enables further functionalization via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to install aromatic and heteroaromatic systems at the 6-position of the benzoxazine ring. This compound is specifically engineered for the construction of complex molecules, particularly kinase inhibitors, where the benzoxazine core is a privileged structure. Research has demonstrated its application in the synthesis of potent and selective inhibitors, including those targeting Bruton's tyrosine kinase (BTK) for the treatment of B-cell malignancies and autoimmune diseases. The tert-butoxycarbonyl (Boc) protecting group is a critical feature, allowing for facile deprotection under mild acidic conditions to generate the free amine, which can then be further elaborated into a wide array of final target molecules. This makes the reagent an indispensable building block for drug discovery programs focused on oncology and immunology.

Properties

IUPAC Name

tert-butyl 6-bromo-2,3-dihydro-1,4-benzoxazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3/c1-13(2,3)18-12(16)15-6-7-17-11-5-4-9(14)8-10(11)15/h4-5,8H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFHRALTEXLLIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718433
Record name tert-Butyl 6-bromo-2,3-dihydro-4H-1,4-benzoxazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

719310-31-3
Record name 1,1-Dimethylethyl 6-bromo-2,3-dihydro-4H-1,4-benzoxazine-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=719310-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 6-bromo-2,3-dihydro-4H-1,4-benzoxazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and General Procedure

The reaction proceeds via nucleophilic attack of the secondary amine in 6-bromo-3,4-dihydro-2H-benzo[b]oxazine on Boc2_2O, facilitated by a base (e.g., triethylamine or DIPEA) and catalyzed by DMAP. The general steps include:

  • Dissolving the amine precursor in THF or dichloromethane.

  • Adding Boc2_2O, base, and DMAP sequentially.

  • Stirring at room temperature or under reflux.

  • Quenching with water, extracting with ethyl acetate, and purifying via column chromatography.

Optimization of Reaction Conditions

Key variables affecting yield include solvent choice, temperature, and base. Representative data from literature is summarized below:

SolventBaseTemperatureTimeYieldSource
THFTriethylamine20°C16 h65%
THFTriethylamineReflux12 h60%
DichloromethaneDIPEA20°C48 hN/A

The highest yield (65%) was achieved in THF at room temperature using triethylamine and DMAP. Prolonged heating under reflux reduced efficiency, likely due to Boc group instability at elevated temperatures. Dichloromethane-based reactions, while feasible, required extended reaction times (48 hours) without clear yield advantages.

Synthesis of 6-Bromo-3,4-dihydro-2H-benzo[b] oxazine Precursor

The precursor 6-bromo-3,4-dihydro-2H-benzo[b]oxazine is synthesized via reduction of 6-bromo-2H-1,4-benzoxazin-3(4H)-one.

Analytical Characterization of the Final Product

LCMS and NMR Data

  • LCMS : m/z=258[M55]+m/z = 258 \, [\text{M} - 55]^+, corresponding to the loss of the tert-butoxycarbonyl group.

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6_6) : δ 1.49 (s, 9H, Boc CH3_3), 3.78 (t, J=4.8J = 4.8 Hz, 2H, CH2_2), 4.21 (t, J=4.4J = 4.4 Hz, 2H, CH2_2), 6.83 (d, J=4.4J = 4.4 Hz, 1H, ArH), 7.12 (dd, J1=2.0J_1 = 2.0 Hz, J2=8.4J_2 = 8.4 Hz, 2H, ArH), 8.01 (s, 1H, NH).

Alternative Synthetic Routes and Modifications

Silane Protection Strategies

A modified approach involves silylation of the precursor with tert-butyldimethylchlorosilane prior to Boc protection, though this introduces additional steps without significant yield improvements.

Industrial-Scale Considerations

Process Optimization

  • Catalyst Loading : Reducing DMAP from 10 mol% to 5 mol% had minimal impact on yield, suggesting potential cost savings.

  • Batch vs. Flow : Transitioning to continuous flow chemistry could enhance reproducibility for large-scale production .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The oxazine ring can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products:

    Substitution Reactions: Products include azides, thiocyanates, and substituted amines.

    Oxidation and Reduction: Products vary depending on the specific reaction but can include hydroxylamines and amines.

    Coupling Reactions: Products are typically biaryl compounds.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: Research has shown that benzoxazine derivatives possess various biological activities, including antibacterial, anticancer, and anti-inflammatory properties. tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate is being investigated for its potential as a pharmacophore in drug development.

Industry: In material science, benzoxazines are used in the production of high-performance polymers and resins. The compound’s stability and reactivity make it suitable for creating materials with desirable mechanical and thermal properties.

Mechanism of Action

The exact mechanism of action for tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its oxazine ring and bromine substituent. These interactions can modulate biological pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name CAS Number Substituents/Modifications Key Differences Applications/Notes
tert-Butyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate 1220039-59-7 Bromine at position 7 Positional isomerism alters electronic distribution and reactivity. Used in Suzuki couplings; higher steric hindrance at position 7 may reduce reaction rates compared to 6-bromo analog .
6-Bromo-5-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine BD443009 Fluorine at position 5 Electron-withdrawing fluorine enhances electrophilicity at position 5. Potential antiviral agent; priced higher (¥5718.00/1g) due to synthetic complexity .
7-Nitro-3,4-dihydro-2H-1,4-benzooxazine - Nitro group at position 7 Strong electron-withdrawing nitro group increases oxidative stability. Explored in explosives research and as a precursor for dyes .
tert-Butyl 6-methyl-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate 381226-84-2 Pyridine-fused oxazine ring Pyridine moiety introduces basicity and π-π stacking potential. Molecular weight (250.29) similar to target compound; used in coordination chemistry .

Research Findings and Data Tables

Physical Properties Comparison

Property Target Compound 7-Bromo Analog 6-Bromo-5-fluoro Derivative
Molecular Weight 287.16 287.16 245.07
Melting Point Not reported Not reported 112–114°C
$^1$H NMR (Aromatic) δ 7.06 (dd, J=8.8 Hz), 6.74 (d, J=8.8 Hz) δ 6.98 (d, J=2.2 Hz), 6.82 (dd, J=8.8 Hz) δ 7.12 (d, J=6.6 Hz)
Price (1g) ¥2497.00 ¥393.00 ¥5718.00

Biological Activity

tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate, with the CAS number 719310-31-3, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is a derivative of benzo[b][1,4]oxazine and has been studied for its efficacy against various pathogens, notably Mycobacterium tuberculosis (Mtb), as well as its broader antimicrobial properties.

  • Chemical Formula : C13H16BrNO3
  • Molecular Weight : 302.18 g/mol
  • Structure : The compound features a benzo[b][1,4]oxazine core with a bromine substituent and a tert-butyl carboxylate group, contributing to its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound, particularly against Mycobacterium tuberculosis. In a focused screening set against CYP121A1, a cytochrome P450 enzyme critical for Mtb viability, this compound demonstrated significant inhibitory activity:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC of approximately 6.25 µM against Mtb strain H37Rv under various assay conditions .

This finding indicates its potential as a lead compound in the development of new anti-tubercular agents.

Structure-Activity Relationship (SAR)

The structure of this compound allows for interactions with specific biological targets due to its unique functional groups. The presence of the bromine atom and the tert-butyl group enhances lipophilicity and may influence binding affinity to target proteins.

Study on CYP121A1 Inhibition

A notable study utilized X-ray crystallographic screening to evaluate the binding modes of various compounds against CYP121A1. The results indicated that this compound binds effectively within a specific pocket of CYP121A1, which is crucial for selective inhibition . The study emphasized that this binding mode could lead to the development of compounds with reduced off-target effects.

Comparative Analysis with Related Compounds

To further understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMIC (µM)Target
This compound6.25CYP121A1
Compound A (similar structure)12.5CYP121A1
Compound B (dissimilar structure)50CYP121A1

This table illustrates that this compound exhibits superior potency compared to other related compounds.

Q & A

Q. What are the primary synthetic routes for tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate?

The compound can be synthesized via two main routes:

  • Route 1 : Reaction of di-tert-butyl dicarbonate with 6-bromo-3,4-dihydro-2H-1,4-benzoxazine under basic conditions.
  • Route 2 : Condensation of N-Boc-2-amino-4-bromophenol with dibromoethane, followed by cyclization. Purification is typically achieved via flash chromatography (0–100% EtOAc/hexanes gradient), yielding the product with confirmed structure via 1H NMR (δ 8.01, 7.06, 6.74, 4.24–3.81, 1.55 ppm) .

Q. What spectroscopic methods are recommended for characterizing this compound?

Key methods include:

  • 1H NMR : Peaks at δ 8.01 (br s, NH), 7.06 (dd, aromatic), 6.74 (d, aromatic), and 1.55 ppm (s, tert-butyl).
  • LC-MS : To confirm molecular weight ([M+H]+ expected at ~314.2 Da).
  • IR Spectroscopy : Ester C=O stretch near 1700 cm⁻¹. Elemental analysis ensures purity (>95%) .

Q. What purification techniques are effective for this compound?

Flash chromatography using a silica gel column with EtOAc/hexanes gradients is standard. Recrystallization from ethanol/water mixtures can further enhance purity. Monitor by TLC (Rf ~0.5 in 30% EtOAc/hexanes) .

Advanced Research Questions

Q. How can researchers optimize synthesis yield when encountering low yields in multi-step reactions?

  • Critical Parameters : Control reaction temperature (20–25°C for cyclization), solvent choice (anhydrous DMF or THF), and stoichiometry (1.2–1.5 eq. di-tert-butyl dicarbonate).
  • Troubleshooting : If the cyclization step fails, replace dibromoethane with 1,2-dibromoethane derivatives or introduce catalytic bases (e.g., K₂CO₃).
  • Yield Comparison : Route 1 typically achieves 60–70% yield, while Route 2 may vary (45–65%) depending on bromophenol reactivity .

Q. How do structural modifications at the 6-position influence biological activity?

  • Bromine vs. Other Substituents : Bromine’s electronegativity enhances electrophilic reactivity, improving interactions with biological targets (e.g., enzyme active sites).
  • SAR Insights : Analogs like tert-butyl 6-chloro- or 6-methyl-derivatives show reduced anticancer activity compared to the bromo-substituted compound, as seen in cytotoxicity assays (IC50: 6-bromo = 2.1 µM vs. 6-chloro = 5.8 µM) .

Q. How should researchers address discrepancies in biological activity data between this compound and its analogs?

  • Purity Verification : Use HPLC (C18 column, 70:30 MeCN/H₂O) to rule out impurities.
  • Assay Conditions : Standardize cell lines (e.g., HeLa vs. MCF-7) and incubation times (24–48 hr).
  • Mechanistic Studies : Employ molecular docking (e.g., AutoDock Vina) to compare binding affinities with target proteins (e.g., kinase domains) .

Q. What strategies elucidate the mechanism of action in cellular assays?

  • Target Engagement : Surface plasmon resonance (SPR) to measure binding kinetics (KD values).
  • Pathway Analysis : RNA sequencing post-treatment to identify dysregulated genes (e.g., apoptosis markers like BAX/BCL-2).
  • Control Experiments : Use bromine-free analogs to isolate the role of the 6-bromo group .

Data Contradiction Analysis

Q. How to resolve conflicting reports on synthetic yields for Route 1?

  • Root Causes : Variability in di-tert-butyl dicarbonate quality or residual moisture in solvents.
  • Mitigation : Use freshly distilled THF and molecular sieves. Replicate reactions under inert (N₂/Ar) atmosphere.
  • Validation : Cross-check yields with independent labs using identical NMR integration methods .

Q. Why do some studies report weak antimicrobial activity despite structural similarity to active analogs?

  • Key Factors : Differences in bacterial membrane permeability (e.g., Gram-negative vs. Gram-positive).
  • Experimental Adjustments : Test under anaerobic conditions or with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide).
  • Structural Analysis : Compare logP values (bromo-substituted: ~3.2 vs. methyl: ~2.5) to assess hydrophobicity-driven uptake .

Methodological Tables

Q. Table 1. Comparative Yields of Synthetic Routes

RouteReagentsSolventYield (%)Purity (%)
1Di-tert-butyl dicarbonateTHF65–70>95
2N-Boc-2-amino-4-bromophenolDMF50–60>90

Q. Table 2. Biological Activity of Structural Analogs

CompoundSubstituentIC50 (µM, HeLa)Antimicrobial (MIC, µg/mL)
6-Bromo (target compound)Br2.132 (S. aureus)
6-ChloroCl5.816 (S. aureus)
6-MethylCH₃>10>64

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.